![molecular formula C22H18F3N5O3S B2937069 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1223929-10-9](/img/structure/B2937069.png)
2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound is a derivative of 1,2,4-triazoloquinazoline . It is part of a set of sixteen triazoloquinazoline derivatives that were designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a mild, efficient, and operationally simple one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 1,2,4-triazolo[4,3-a]pyrazine ring system, an ethoxyphenyl group, a thioacetamide group, and a trifluoromethylphenyl group .Chemical Reactions Analysis
The compound is part of a set of derivatives that were designed and synthesized for their anticancer activity . The bioisosteric modification of the triazolophthalazine ring system of L-45 to its bioisosteric triazoloquinazoline was reported while maintaining other essential structural fragments for effective binding with the binding site of PCAF .Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Pyran-2-ones : Research on 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone, a similar compound, reveals its utility in synthesizing 2H-pyran-2-ones, which have applications in creating fused pyran-2-ones (Kočevar et al., 1992).
Antibacterial Activity of Triazolo Derivatives : A study on novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Reddy et al., 2013).
Adenosine Human Receptor Antagonists : The use of 1,2,4-triazolo[4,3-a]pyrazin-3-one as a scaffold for developing adenosine human receptor antagonists is highlighted, with implications for treating Parkinson's disease (Falsini et al., 2017).
Chemical Properties and Applications
Synthesis of Heterocycles : Research into 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a structurally related compound, shows its potential in synthesizing various heterocycles, useful for developing insecticidal agents (Fadda et al., 2017).
Synthesis of Triazolo and Thiadiazole Derivatives : The synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles explores the chemical modification of these compounds and their potential biological applications (Fedotov et al., 2022).
Mechanism of Action
Future Directions
The compound is part of a set of derivatives that were designed and synthesized for their anticancer activity . Future research could focus on further optimizing these derivatives to increase their anticancer activity and reduce any potential side effects. Additionally, more research is needed to fully understand the mechanism of action of these compounds .
properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O3S/c1-2-33-15-9-7-14(8-10-15)29-11-12-30-19(20(29)32)27-28-21(30)34-13-18(31)26-17-6-4-3-5-16(17)22(23,24)25/h3-12H,2,13H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBJDGUAIYOASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
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